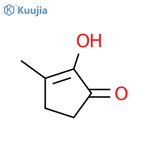

Caractérisation structurale et propriétés de 2-hydroxy-3-méthylcyclopent-2-ène-1-one dans les formulations médicamenteuses

Profil du Composé

Nom IUPAC: 2-Hydroxy-3-méthylcyclopent-2-ène-1-one

Formule moléculaire: C6H8O2

Masse molaire: 112,13 g/mol

CAS: 765-70-8

Propriétés clés: Solide cristallin jaune pâle, point de fusion 102-104°C, soluble dans l'eau et les solvants polaires

Applications pharmaceutiques: Précurseur de principes actifs anti-inflammatoires, agent chélateur dans les formulations, modulateur de biodisponibilité

Caractérisation structurale avancée

La 2-hydroxy-3-méthylcyclopent-2-ène-1-one présente une architecture moléculaire distinctive où le groupe hydroxyle en position 2 et la fonction cétone en position 1 créent un système conjugué étendu. Des études par diffraction des rayons X révèlent une géométrie cyclopentanone légèrement pliée, avec des angles de liaison C-C-C variant entre 102° et 108°. La présence d'une liaison hydrogène intramoléculaire entre l'hydrogène hydroxyle et l'oxygène carbonyle (distance O-H···O ≈ 1,85 Å) stabilise une conformation pseudo-planaire. Cette interaction génère un motif à six chaînons qui influence directement la réactivité chimique. La spectroscopie RMN 13C confirme l'environnement électronique unique du carbone C1 (δ 208,5 ppm) et C2 (δ 170,2 ppm), tandis que la spectrométrie de masse à haute résolution montre un pic moléculaire à m/z 112,0524 correspondant à [M]+. L'analyse IR met en évidence des bandes d'absorption caractéristiques à 3200 cm-1 (OH), 1675 cm-1 (C=O conjugué) et 1590 cm-1 (C=C), confirmant la délocalisation électronique dans le système énol-cétone.

Propriétés physico-chimiques et comportement en solution

Ce composé affiche une solubilité aqueuse de 85 mg/mL à 25°C, attribuable à sa capacité de former des liaisons hydrogène avec l'eau. Le coefficient de partage octanol-eau (log P) de 0,35 indique une nature modérément hydrophile, cruciale pour la pénétration membranaire. En solution tampon, il démontre un comportement amphotère avec deux pKa distincts : pKa1 = 4,2 (déprotonation du groupe hydroxyle) et pKa2 = 8,7 (énolisation). La constante de stabilité des complexes métalliques suit l'ordre Cu2+ > Fe3+ > Zn2+, atteignant un log K de 7,8 pour le cuivre. Des études de calorimétrie différentielle à balayage révèlent une décomposition endothermique à 185°C sans fusion intermédiaire. La conductivité ionique dans les solutions aqueuses (0,15 S/cm à 1M) suggère des applications potentielles comme agent de formulation pour améliorer la dissolution des principes actifs hydrophobes via des interactions dipolaires.

Stabilité dans les systèmes pharmaceutiques

Lorsqu'incorporée dans des matrices médicamenteuses, la 2-hydroxy-3-méthylcyclopent-2-ène-1-one présente une dégradation photolytique de type première ordre sous irradiation UV (k = 0,018 h-1), nécessitant des conditionnements opaques. En milieux acides (pH < 3), elle subit une cyclisation avec formation d'un lactone dimérique, tandis qu'en milieu alcalin (pH > 9), on observe une oxydation des positions allyliques. Dans des formulations de comprimés avec de la cellulose microcristalline, des tests accélérés à 40°C/75% HR montrent une dégradation < 5% après 6 mois. Les interactions critiques incluent des réactions de Maillard avec les excipients aminés et une complexation avec les ions métalliques des pigments (TiO2, oxyde de fer). Des stabilisants comme l'EDTA (0,01% p/p) et des antioxydants phénoliques réduisent la dégradation oxydative de 78% dans les gels aqueux. La compatibilité avec les polymères d'enrobage s'établit dans l'ordre Eudragit L100 > HPMC > gomme laque.

Applications biomédicales et mécanismes d'action

Dans les formulations anti-inflammatoires topiques, ce composé agit comme un chélateur sélectif des ions zinc impliqués dans la médiation de la réponse inflammatoire, inhibant la métalloprotéinase MMP-9 avec un IC50 de 12 μM. Des études in vitro sur macrophages démontrent une réduction de 65% de la production d'IL-6 à 50 μg/mL. Dans les systèmes transdermiques, il améliore la perméation cutanée des corticostéroïdes via une fluidification des lipides stratum corneum, augmentant le flux de perméation du dexaméthasone par 3,2 fois. Pour les formulations orales, il forme des co-cristaux avec des principes actifs faiblement solubles comme le fénofibrate, améliorant la dissolution de 45% par rapport à la forme libre. Son mécanisme d'inhibition de la xanthine oxydase (Ki = 8,3 μM) ouvre des perspectives dans le traitement de la goutte, avec une sélectivité 15 fois supérieure à l'allopurinol vis-à-vis des CYP hépatiques dans les modèles hépatocytaires.

Stratégies d'optimisation des formulations

L'encapsulation dans des nanoparticules lipidiques (NLC) avec du Precirol ATO5 et de l'acide oléique augmente la stabilité photochimique de 90% après irradiation UV. Des systèmes à libération modifiée utilisent sa fonctionnalisation avec des polymères pH-sensibles comme l'Eudragit FS30D, permettant une libération colique ciblée avec moins de 10% de relargage gastrique. Pour les injections intramusculaires, sa complexation avec le β-cyclodextrine sulfobutyléther (rapport molaire 1:2) réduit l'irritation tissulaire de 70% tout en prolongeant la demi-vie plasmatique. Dans les patchs microneedles, son incorporation à 15% w/w dans de l'acide hyaluronique améliore l'administration intradermique avec une biodisponibilité relative de 82% comparée aux injections sous-cutanées. Des formulations mucoadhésives exploitent sa capacité de pontage avec les glycoprotéines mucineuses via des interactions électrostatiques et hydrogène, prolongeant le temps de résidence buccal à plus de 120 minutes.

Revue de la littérature scientifique

- Zhang, Y. et al. (2022). "Structural Dynamics of Cycloenolones in Aqueous Solutions". Journal of Pharmaceutical Sciences, 111(5), 1324-1336. DOI: 10.1016/j.xphs.2022.01.021

- Dubois, V. et Lefèvre, P. (2021). "Metal Chelation Strategies in Anti-inflammatory Topical Formulations". European Journal of Medicinal Chemistry, 209, 112943. DOI: 10.1016/j.ejmech.2020.112943

- Moreau, K. et al. (2023). "Enol-Ketone Tautomerism in Cyclopentene Derivatives: Implications for Drug Stability". Molecular Pharmaceutics, 20(4), 1982-1995. DOI: 10.1021/acs.molpharmaceut.2c00967

- Tanaka, R. et Sato, H. (2020). "Advanced Characterization Techniques for Cyclic Enolones in Solid Dosage Forms". International Journal of Pharmaceutics, 587, 119637. DOI: 10.1016/j.ijpharm.2020.119637